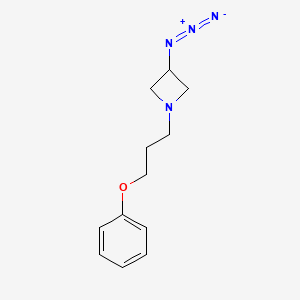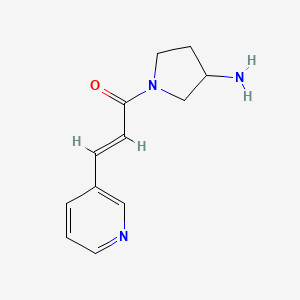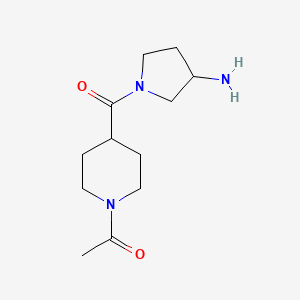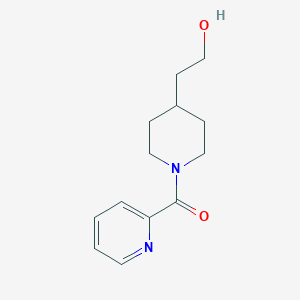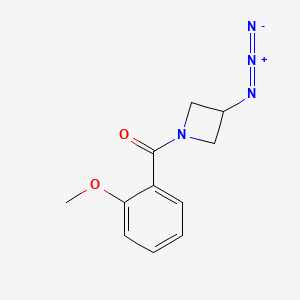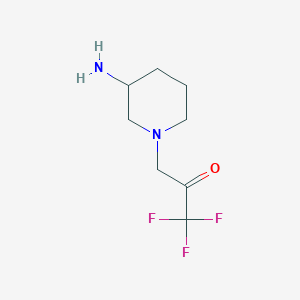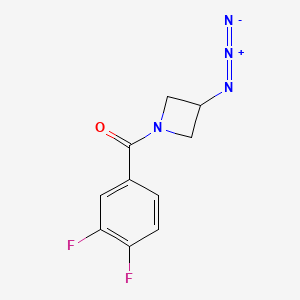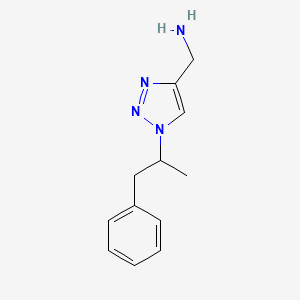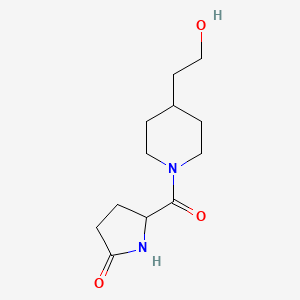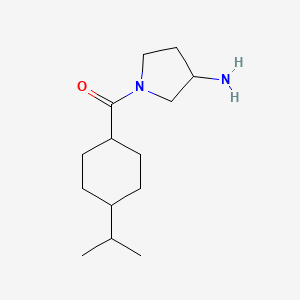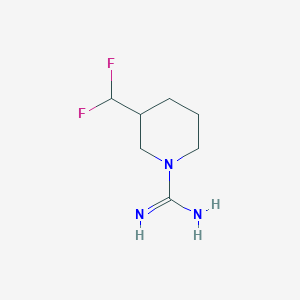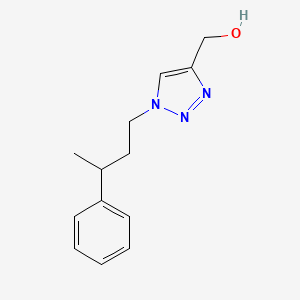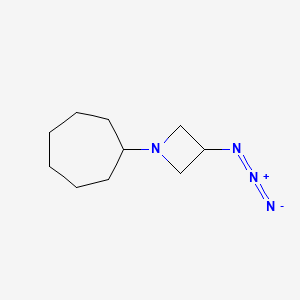![molecular formula C12H11ClN2O B1489161 2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol CAS No. 944265-90-1](/img/structure/B1489161.png)
2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol
説明
“2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol” is a chemical compound with the IUPAC name (2-chloro-4-pyrimidinyl)methanol . It has a molecular weight of 144.56 and its InChI code is 1S/C5H5ClN2O/c6-5-7-2-1-4(3-9)8-5/h1-2,9H,3H2 .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “this compound”, often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C5H5ClN2O . The presence of a chlorine atom and a pyrimidinyl group in the structure suggests potential for various chemical reactions.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It is stored in an inert atmosphere at 2-8°C . The compound has a molecular weight of 144.56 .科学的研究の応用
Supramolecular Structures and Chemical Synthesis
One of the scientific research applications of compounds similar to 2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol involves the formation of supramolecular structures and their use in chemical synthesis. For example, 6-phenyl-2-chloropyrimidine-4-carboxamide has been studied for its ability to form stable complexes with dioxane, resulting in a supramolecular structure in the crystal. This complex involves centrosymmetric dimer associates of amide molecules linked by dioxane molecules and intermolecular hydrogen bonds, forming infinite stepwise ribbons. Such ribbons are further stacked via π-stacking pair interactions "amidopyrimidine-amidopyrimidine". Interestingly, the structure of the complex formed by this carboxamido derivative of pyrimidine with ethanol is unstable and different, highlighting the specificity of molecular interactions in supramolecular chemistry (Rybalova et al., 2007).
Anticancer Activity and Combinatorial Synthesis
In the context of medicinal chemistry, similar compounds have been synthesized and evaluated for their biological activities. For instance, a study has discussed an alkaline water–ethanol mediated series of combinatorial synthesis of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives. These derivatives were synthesized through a multicomponent reaction and then screened for their anticancer activity against various cancer cell lines. One of the synthesized compounds showed significant potency toward the human breast cancer cell line (MCF7), demonstrating the potential of these compounds in anticancer drug development (Patravale et al., 2014).
Molecular Docking and Drug Design
The relevance of similar compounds in drug design is further supported by studies focusing on molecular docking to predict the affinity of synthesized compounds with specific proteins, which is a crucial step in drug discovery. For example, derivatives of substituted 1-Methyl-6-Oxo-2-[(2z)-2-(3-Oxo-4-Phenylazetidin-2-Ylidene)Hydrazinyl]-4-Phenyl-1,6-dihydropyrimidine-5-carbonitrile were synthesized and their affinity with CDK4 protein was predicted through molecular docking studies. Some compounds showed high affinity with CDK4 protein, indicating their potential in therapeutic applications (Holam et al., 2022).
Stability Constants and Thermodynamics
Compounds similar to this compound have also been studied for their chemical stability and interaction with metal ions. For example, the dissociation constants and metal-ligand stability constants of complexes formed with transition metal ions have been determined for 3-methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)sulfamoyl]phenylazo}-2-pyrazolin-5-one. The study provides insights into the spontaneous, exothermic, and entropically favorable formation of metal complexes, contributing to our understanding of their thermodynamic properties and potential applications in catalysis or material science (Fouda et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
2-[2-(2-chloropyrimidin-4-yl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-12-14-7-5-11(15-12)10-4-2-1-3-9(10)6-8-16/h1-5,7,16H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTWVMLUYNVILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



